Biotin-PEG2-Azide

Description

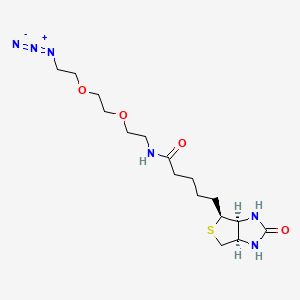

Structure

3D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEZMVONEJMGLZ-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG2-Azide: Structure, Mechanism, and Application

Abstract

Biotin-PEG2-Azide is a heterobifunctional linker at the forefront of bioconjugation, chemical biology, and drug development.[1] Its molecular architecture, which uniquely combines a high-affinity biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a versatile azide group, offers researchers a powerful tool for the precise labeling, detection, and purification of biomolecules.[2] This guide provides an in-depth exploration of the core chemical principles of Biotin-PEG2-Azide, its mechanism of action via click chemistry, and a field-proven experimental protocol for its application. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its successful implementation in the laboratory.

Molecular Profile and Physicochemical Properties

The efficacy of Biotin-PEG2-Azide stems from its three distinct chemical components:

-

Biotin (Vitamin B7): This water-soluble vitamin exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin. This binding is one of the strongest known in nature, making it an ideal handle for affinity purification, immobilization, and detection applications.[2]

-

PEG2 Linker (Polyethylene Glycol, n=2): The short, two-unit diethylene glycol spacer is a critical element that enhances the molecule's aqueous solubility.[3] This hydrophilic linker mitigates steric hindrance, ensuring that both the biotin and azide functionalities are accessible for their respective binding and reaction partners.[1][3] It also helps to reduce non-specific binding in complex biological samples.[2]

-

Azide Group (-N₃): This functional group is the reactive handle for "click chemistry."[4] The azide is largely inert to the functional groups found in biological systems, making it a bioorthogonal moiety.[] It reacts with high efficiency and specificity with alkyne-containing molecules to form a stable triazole linkage.[4][6]

The synergy between these components allows for a two-stage experimental design: first, the azide group is used to covalently link the molecule to a target of interest, and second, the biotin group is used for subsequent detection or isolation.

Chemical Structure Diagram

Caption: Conceptual structure of Biotin-PEG2-Azide.

Table 1: Physicochemical Properties of Biotin-PEG2-Azide

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈N₆O₄S | [7] |

| Molecular Weight | 400.5 g/mol | [7][8] |

| CAS Number | 945633-30-7 | [9][10] |

| Appearance | White waxy solid or light beige solid | [3][8] |

| Purity | Typically >95% | [11] |

| Solubility | Soluble in water, DMSO, DMF, DCM, MeOH | [3][8][10] |

| Storage Conditions | Store at -20°C, desiccated and protected from light | [3][10] |

Mechanism of Action: A Gateway to Click Chemistry

Biotin-PEG2-Azide is a key reagent for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[4] Its utility is primarily centered on the azide-alkyne cycloaddition, a prominent example of "click chemistry."[12] This can be achieved through two main pathways:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a metal-free click reaction that has become indispensable for live-cell imaging and in vivo applications due to its lack of cytotoxicity associated with copper catalysts.[13][14] The reaction is driven by the release of ring strain from a cyclooctyne (e.g., DBCO, BCN), which dramatically lowers the activation energy and allows the reaction to proceed efficiently at physiological temperature and pH.[][13]

The azide on the Biotin-PEG2-Azide molecule acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) in a concerted [3+2] cycloaddition to form a stable triazole linkage.[14][15] This reaction is highly specific and bioorthogonal, as neither strained alkynes nor azides are naturally present in biological systems.[13]

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click reaction that involves the reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) species.[6][12] While highly effective for in vitro applications like labeling proteins in cell lysates, its use in live cells is limited by the toxicity of the copper catalyst.[12][14] The reaction is typically rapid and results in the formation of a stable 1,4-disubstituted triazole.[12]

Applications in Research and Drug Development

The unique properties of Biotin-PEG2-Azide make it a versatile tool across various scientific disciplines:

-

Proteomics and Activity-Based Protein Profiling (ABPP): It can be used to label and identify newly synthesized proteins or specific enzyme classes that have been metabolically or chemically tagged with an alkyne.[12]

-

Cell Surface Labeling: Researchers can label cell surface glycans or proteins that have been modified with an alkyne-containing sugar or amino acid, allowing for the study of cellular dynamics.[13]

-

Drug Delivery and Development: It can be used to construct targeted drug delivery systems or to create PROTACs (Proteolysis Targeting Chimeras).[1][16]

-

Biomolecule Immobilization: Biotin-PEG2-Azide can be used to attach alkyne-modified DNA, proteins, or other molecules to streptavidin-coated surfaces for diagnostic assays or pull-down experiments.[1][2]

Experimental Protocol: Labeling of Alkyne-Modified Proteins in Cell Lysate via CuAAC

This protocol provides a validated methodology for the selective labeling of alkyne-modified proteins from a cell lysate using Biotin-PEG2-Azide and subsequent detection.

Causality and Rationale

-

Reagent Order: The reducing agent (e.g., Sodium Ascorbate) must be added before or with the copper sulfate. This is critical because the reaction is catalyzed by Cu(I), and the stock solution is Cu(II) sulfate. The ascorbate reduces Cu(II) to the active Cu(I) state in situ.[12]

-

Ligand (e.g., THPTA): A copper-chelating ligand is used to stabilize the Cu(I) oxidation state and improve the efficiency and reproducibility of the reaction.[12]

-

Methanol Precipitation: This step is crucial for removing excess reagents, including unreacted Biotin-PEG2-Azide and the copper catalyst, which could interfere with downstream analyses like SDS-PAGE and Western blotting.[12]

Materials

-

Alkyne-modified protein lysate (1-5 mg/mL)

-

Biotin-PEG2-Azide (10 mM stock in DMSO)

-

Copper(II) Sulfate (CuSO₄) (50 mM stock in H₂O)

-

Sodium Ascorbate (300 mM stock in H₂O, prepare fresh )

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (if needed, 100 mM in H₂O)

-

Methanol (ice-cold)

-

SDS-PAGE sample buffer

Step-by-Step Methodology

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents. It is recommended to prepare a master mix of the click chemistry components.

-

50 µL of alkyne-modified protein lysate (adjust volume to contain 50-100 µg of protein).

-

Add buffer (e.g., PBS) to bring the total volume to 89 µL.

-

-

Add Biotin-Azide: Add 2 µL of 10 mM Biotin-PEG2-Azide stock solution for a final concentration of ~200 µM. Vortex gently. The optimal concentration may need to be determined empirically, typically ranging from 20-200 µM.[12]

-

Prepare Catalyst Mix: In a separate tube, freshly prepare the CuAAC catalyst premix. Add the components in the following order:

-

2 µL of 50 mM CuSO₄ solution.

-

(Optional) 2 µL of 100 mM THPTA ligand solution.

-

Vortex briefly.

-

-

Initiate Reaction: Add the 4 µL of the catalyst premix to the protein/biotin-azide mixture. Immediately add 5 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the reaction.[12]

-

Incubation: Vortex the tube briefly and incubate at room temperature for 1-2 hours, protected from light.

-

Protein Precipitation:

-

Add 4 volumes of ice-cold methanol (400 µL) to the reaction tube to precipitate the protein.

-

Vortex and incubate at -20°C for at least 30 minutes.

-

-

Pelleting and Washing:

-

Final Preparation: Carefully remove the supernatant and allow the protein pellet to air-dry for 10-15 minutes. Resuspend the labeled protein pellet in an appropriate buffer (e.g., 1X SDS-PAGE loading buffer) for downstream analysis such as Western blotting with streptavidin-HRP.

Sources

- 1. Biotin-PEG2-Azide, CAS 945633-30-7 | AxisPharm [axispharm.com]

- 2. Biotin-PEG2-Azide [myskinrecipes.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Biotin-PEG2-azide *CAS 945633-30-7* | AAT Bioquest [aatbio.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Biotin-PEG2-Azide | C16H28N6O4S | CID 77078237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Biotin-PEG2-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. precisepeg.com [precisepeg.com]

- 10. Biotin-PEG2-azide, 945633-30-7 | BroadPharm [broadpharm.com]

- 11. tenovapharma.com [tenovapharma.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to Biotin-PEG2-Azide and Strain-Promoted Click Chemistry

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Biotin-PEG2-Azide and its application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. We will delve into the core principles, mechanistic details, and practical considerations to empower you to effectively leverage this powerful bioconjugation tool.

Foundational Principles: The Convergence of Biotinylation and Bioorthogonal Chemistry

Modern biological research and therapeutic development demand molecular tools that are both highly specific and operate seamlessly within complex physiological environments. The Biotin-PEG2-Azide reagent sits at the intersection of two powerful technologies: the unparalleled specificity of the biotin-streptavidin interaction and the bioorthogonality of click chemistry.

-

Biotinylation: The biotin moiety provides a high-affinity handle for the detection, purification, and immobilization of biomolecules.[1] The interaction between biotin and streptavidin (or avidin) is one of the strongest known non-covalent bonds, making it an exceptionally stable and reliable tool for affinity-based applications.[2]

-

Bioorthogonal Chemistry: This field involves chemical reactions that can occur inside living systems without interfering with native biochemical processes.[3] Click chemistry, a concept introduced by K. Barry Sharpless, defines a set of reactions that are modular, efficient, and proceed under mild, aqueous conditions.[4] The most significant advancement for biological applications has been the development of copper-free click chemistry, which circumvents the cellular toxicity associated with the copper(I) catalyst used in the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5]

Biotin-PEG2-Azide is a heterobifunctional reagent designed to harness both principles. It features a biotin group for downstream applications and a terminal azide group, which serves as a stable, bio-orthogonal reactive partner for SPAAC.[1][6]

The Engine of Specificity: The SPAAC Mechanism

The core of this technology is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a [3+2] cycloaddition between an azide and a strained cyclooctyne.[7] The reaction's efficiency in a biological context stems from its ability to proceed rapidly at physiological temperature and pH without a cytotoxic metal catalyst.[3][7]

The driving force is the significant ring strain (approx. 18 kcal/mol) engineered into the cyclooctyne molecule. This inherent strain is released upon cycloaddition with an azide, providing the thermodynamic impetus for the reaction to proceed spontaneously and selectively.[7] The azide and cyclooctyne groups are exceptionally selective for each other and do not participate in side reactions with the vast array of functional groups present in a cell, ensuring minimal off-target labeling.[4][5]

The reaction between Biotin-PEG2-Azide and a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO) derivative, results in the formation of a stable, covalent triazole linkage.[3][8]

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

The Unsung Hero: The Role of the PEG2 Linker

The seemingly simple diethylene glycol (PEG2) spacer between the biotin and azide moieties is a critical design element that significantly enhances the reagent's performance in biological systems.[1][9]

Core Functions of the PEG2 Spacer:

-

Enhanced Hydrophilicity: Many biomolecules and reactive probes (especially cyclooctynes) can be hydrophobic. The hydrophilic PEG2 linker increases the overall water solubility of the reagent and the resulting conjugate, preventing aggregation and facilitating reactions in aqueous buffers.[9][10]

-

Reduced Steric Hindrance: The flexible PEG spacer physically separates the biotin reporter from the conjugated biomolecule.[6][11] This separation is crucial for ensuring that the bulky streptavidin protein can access and bind to the biotin moiety without being sterically hindered by the target molecule.

-

Improved Pharmacokinetics: In therapeutic applications, such as antibody-drug conjugates (ADCs), PEG linkers can shield hydrophobic payloads from non-specific interactions, reducing rapid clearance from circulation and improving the overall pharmacokinetic profile of the conjugate.[9]

-

Minimized Non-Specific Binding: The hydrophilic nature of PEG helps to reduce non-specific binding of the reagent to proteins and cell surfaces, leading to cleaner results and a higher signal-to-noise ratio in labeling experiments.[1]

Experimental Design and Quantitative Considerations

A successful bioconjugation experiment requires careful consideration of the reaction partners and conditions. While SPAAC is robust, optimizing for your specific application is key.

Choosing a Cyclooctyne Partner

The choice of strained alkyne is the most critical factor influencing the reaction speed. Different cyclooctynes exhibit vastly different kinetics.

| Reagent Family | Common Acronyms | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Considerations |

| Dibenzocyclooctyne | DBCO, DIBAC | ~0.3 - 1.22[12][13][14] | Widely used, good balance of reactivity and stability.[4] |

| Bicyclononyne | BCN | ~0.1 - 0.28[12][13] | More stable than DBCO but with slower kinetics. Smaller size can be advantageous.[13] |

| Biarylazacyclooctynone | BARAC | >3.0[12] | Very fast kinetics, but can be less stable.[12] |

Data compiled from multiple sources for reaction with benzyl azide or similar small molecule azides.[12][13][14] Rates can vary based on solvent, pH, temperature, and the specific molecular context.[14]

Expert Insight: For most applications, DBCO offers the best compromise between high reaction rates and reagent stability.[4] While faster reagents like BARAC exist, their stability can be a concern in prolonged experiments.[12] BCN is an excellent choice when reagent stability is paramount and slightly longer reaction times are acceptable.[13]

Reaction Conditions

SPAAC reactions are famously tolerant of various conditions, but kinetics can be influenced by the environment.

-

pH: Reaction rates generally increase with higher pH values (from 5 to 10), though the effect can vary depending on the buffer system.[14]

-

Buffer: Common biological buffers like PBS and HEPES are suitable. Interestingly, studies have shown that HEPES buffer may yield higher rate constants compared to PBS.[14]

-

Temperature: Reactions proceed well at room temperature or 37°C.[14]

Detailed Experimental Protocol: Biotinylation of a DBCO-Modified Protein

This protocol provides a self-validating workflow for the specific biotinylation of a protein that has been pre-functionalized with a DBCO moiety.

Materials:

-

Biotin-PEG2-Azide (e.g., 10 mM stock in anhydrous DMSO)

-

DBCO-modified protein (1-5 mg/mL in PBS, pH 7.4)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Streptavidin-coated magnetic beads or agarose resin

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 8 M Guanidine-HCl, or SDS-PAGE loading buffer for denaturation)[15]

Procedure:

-

Reagent Preparation:

-

Thaw the Biotin-PEG2-Azide stock solution immediately before use.

-

Ensure the DBCO-modified protein solution is clear and free of precipitates.

-

-

SPAAC Reaction:

-

In a microcentrifuge tube, combine the DBCO-modified protein with Biotin-PEG2-Azide. A 5- to 10-fold molar excess of the biotin-azide reagent over the protein is a robust starting point.[8]

-

Example: For 100 µL of a 10 µM protein solution (1 nmol), add 0.5 to 1.0 µL of a 10 mM Biotin-PEG2-Azide stock solution.

-

Incubate the reaction for 1-2 hours at room temperature or 37°C with gentle mixing. Reaction times may be extended for less reactive cyclooctynes or lower concentrations.

-

-

Removal of Excess Reagent (Optional but Recommended):

-

Excess Biotin-PEG2-Azide can be removed using a desalting column (e.g., Zeba™ Spin Desalting Columns) suitable for the protein's molecular weight. This prevents competition for binding sites on the streptavidin resin in the next step.

-

-

Affinity Purification of Biotinylated Protein:

-

Prepare the streptavidin beads by washing them 2-3 times with Wash Buffer according to the manufacturer's protocol.[2][16]

-

Add the reaction mixture (or desalted protein solution) to the equilibrated streptavidin beads.

-

Incubate for 30-60 minutes at room temperature with end-over-end rotation to allow for capture of the biotinylated protein.[17]

-

-

Washing:

-

Pellet the beads using a magnetic rack or centrifugation.

-

Discard the supernatant, which contains unreacted protein and other components.

-

Wash the beads stringently 3-5 times with 1 mL of Wash Buffer to remove non-specifically bound proteins.[2][18] The strength of the biotin-streptavidin interaction allows for very stringent washing conditions.[2]

-

-

Elution or On-Bead Analysis:

-

Denaturing Elution: For applications like SDS-PAGE or mass spectrometry, resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5-10 minutes to release the captured protein.[15]

-

On-Bead Digestion: For proteomic analysis, proteins can be digested into peptides directly on the beads using trypsin.[18]

-

Caption: Experimental workflow for SPAAC-mediated biotinylation and purification.

Applications in Research and Drug Development

The precision and biocompatibility of the Biotin-PEG2-Azide SPAAC system have unlocked numerous applications:

-

Proteomics: Used for activity-based protein profiling (ABPP) and identifying post-translational modifications.[8] For example, cells can be metabolically labeled with an azido-sugar, which is incorporated into cell surface glycans; these can then be tagged with a DBCO-biotin reagent for enrichment and identification.[19][20]

-

Cell Surface Labeling: Enables the specific tagging and isolation of cell surface proteins for studying cellular communication and identifying drug targets.[21]

-

Antibody-Drug Conjugates (ADCs): Copper-free click chemistry provides a robust method for conjugating cytotoxic payloads to antibodies in a site-specific manner, leading to more homogeneous and effective ADC products.[4][22]

-

In Vivo Imaging: The bioorthogonal nature of SPAAC allows for the labeling of biomolecules in living organisms without toxicity, opening doors for advanced molecular imaging studies.[5]

Conclusion: A Tool of Precision and Versatility

Biotin-PEG2-Azide, when paired with a strained cyclooctyne, is more than just a reagent; it is a gateway to performing highly specific and controlled chemical modifications in the most complex of environments. By understanding the core principles of the SPAAC reaction, the critical role of the PEG linker, and the key parameters of experimental design, researchers can confidently apply this technology to answer fundamental biological questions and engineer the next generation of targeted therapeutics and diagnostics.

References

- BenchChem. (n.d.). The Role of PEG2 Spacers in Antibody-Drug Conjugate Linkers: An In-depth Technical Guide.

- ResearchGate. (n.d.). Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the....

- ChemPep. (n.d.). Overview of Copper-Free Click Chemistry.

- Creative Biogene. (n.d.). Protocol for Using Streptavidin Magnetic Beads to Purify Biotinylated Biomolecules.

- BroadPharm. (2024, May 17). Exploring Copper-Free Click Chemistry Applications in Biomedical Research.

- BenchChem. (n.d.). Application Notes and Protocols for Strain- Promoted Alkyne-Azide Cycloaddition (SPAAC) with Biotin-PEG7.

- Dommerholt, J., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed.

- ResearchGate. (2025, August 7). Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution.

- Dumont, S., et al. (2015). Copper-free click chemistry for attachment of biomolecules in magnetic tweezers. NIH.

- MySkinRecipes. (n.d.). Biotin-PEG2-Azide.

- polyethyleneglycolpeg.com. (n.d.). Biotin-PEG2-Azide Of Azido PEG Is For Protein Modifications.

- BenchChem. (n.d.). Application Notes and Protocols: Strain- Promoted Alkyne-Azide Cycloaddition (SPAAC) with PC-Biotin.

- ResearchGate. (n.d.). Biotin conjugation by Strain-promoted Alkyne-Azide Cycload ditions....

- Wang, P., et al. (2016). Comparative Analysis of Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in O-GlcNAc Proteomics. PubMed.

- NIH. (n.d.). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity.

- BenchChem. (n.d.). A Head-to-Head Comparison of BCN and Other Click Chemistry Handles for Biological Applications.

- AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.

- RSC Publishing. (n.d.). The effects of buffer, pH, and temperature upon SPAAC reaction rates.

- Cytiva. (n.d.). Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads.

- Sigma-Aldrich. (n.d.). Copper-Free Click Chemistry.

- BenchChem. (n.d.). Application Notes: Cell Surface Labeling Using N-(Azido-PEG2)-N-Biotin-PEG3-acid.

- AxisPharm. (n.d.). Biotin-PEG-Azide.

- NIH PubMed Central. (n.d.). Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome.

- ABP Biosciences. (n.d.). Biotin Azide.

- CD Bioparticles. (n.d.). Bio-PEG2-Azide.

- Lumiprobe. (n.d.). Biotin-PEG2-azide.

- PrecisePEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.

- PurePEG. (2025, July 1). Top 5 Applications of PEGylated Linkers in Bioconjugation.

- NIH. (2019, August 16). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo.

- ResearchGate. (n.d.). The classic Cu(i) catalysed 'click' reaction and the most important examples of reagents for strain-promoted azide–alkyne cycloaddition reactions.

- Vector Labs. (n.d.). Click-&-Go® Protein Capture Kit.

- BenchChem. (n.d.). A Comparative Guide to the Specificity of N-(Azido-PEG2)-N-Biotin-PEG3-acid Reactions.

- Organic & Biomolecular Chemistry. (2025, January 28). The effects of buffer, pH, and temperature upon SPAAC reaction rates.

- BenchChem. (n.d.). Application Notes and Protocols for Cell Surface Labeling Using Biotin-Azide.

- Click Chemistry Tools. (n.d.). Protocol: Click-Chemistry Labeling of Biomolecules and DNA.

- Inhibitor Research Hub. (2025, December 19). Biotin Azide and Click Chemistry: Catalyzing Innovation.

- Lumiprobe. (n.d.). Introduction to click chemistry: a new method for the labeling and modification of biomolecules.

- Biopharma PEG. (n.d.). Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG.

- JoVE. (n.d.). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition.

- PubMed. (2010, December 29). Cleavable biotin probes for labeling of biomolecules via azide-alkyne cycloaddition.

Sources

- 1. Biotin-PEG2-Azide [myskinrecipes.com]

- 2. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 3. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. pharmiweb.com [pharmiweb.com]

- 6. Bio-PEG2-Azide - CD Bioparticles [cd-bioparticles.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. precisepeg.com [precisepeg.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. vectorlabs.com [vectorlabs.com]

- 19. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Biotin-PEG2-Azide mechanism of action in bioconjugation

An In-Depth Technical Guide to the Mechanism of Action of Biotin-PEG2-Azide in Bioconjugation

Abstract

Biotin-PEG2-Azide has emerged as a cornerstone heterobifunctional linker in modern bioconjugation, enabling precise and efficient labeling of biomolecules for applications ranging from proteomics and diagnostics to targeted drug delivery. This guide provides a detailed examination of its molecular architecture and the core chemical mechanisms that underpin its utility. We will dissect the distinct roles of the biotin moiety, the polyethylene glycol (PEG) spacer, and the azide reactive handle. A primary focus will be placed on the bioorthogonal reactions facilitated by the azide group—namely Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Staudinger Ligation—elucidating the causality behind their efficiency and specificity in complex biological environments. Furthermore, this guide provides field-proven experimental protocols, quantitative data on binding kinetics, and methods for the subsequent purification and characterization of the resulting bioconjugates.

Part 1: Molecular Architecture and Functionality

The efficacy of Biotin-PEG2-Azide stems from its tripartite structure, where each component serves a distinct and critical function. Understanding these individual roles is paramount to designing successful bioconjugation strategies.

The Biotin Moiety: The High-Affinity Anchor

Biotin (Vitamin B7) functions as a powerful affinity tag. Its utility is rooted in its extraordinarily strong and specific non-covalent interaction with the tetrameric proteins avidin and its bacterial analog, streptavidin.[1][2] This bond is one of the strongest known in nature, characterized by a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), meaning that once formed, the complex is exceptionally stable and resistant to dissociation by extremes of pH, temperature, or denaturing agents.[3][4] This robust interaction is the foundation for a vast array of downstream applications, including highly efficient affinity purification of biotinylated molecules from complex mixtures, and sensitive detection in assays like ELISAs, Western blots, and immunohistochemistry.[1][4][5]

The PEG2 Linker: The Hydrophilic Spacer

The "PEG2" component denotes a discrete chain of two polyethylene glycol units. PEG linkers are widely incorporated into bioconjugation reagents for several strategic advantages.[6][7]

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the reagent and the final bioconjugate, which is particularly beneficial when working with hydrophobic molecules.[8][9]

-

Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, physically separating the biotin tag from the conjugated biomolecule. This separation minimizes steric hindrance, ensuring that the biotin moiety remains accessible for efficient binding to streptavidin or avidin.[10][11]

-

Minimized Nonspecific Binding: PEGylation is known to create a hydration shell around molecules, which can reduce nonspecific binding to surfaces and other proteins, thereby lowering background signals in assays.[12][13]

-

Low Immunogenicity: PEG is generally considered non-toxic and has low immunogenicity, making it a suitable component for in vivo applications.[6][7]

The Azide Group (N₃): The Bioorthogonal Reactive Handle

The terminal azide group is the chemically reactive handle that enables the covalent attachment of the Biotin-PEG2 tag to a target molecule. The azide's key feature is its bioorthogonality; it is almost entirely absent from and non-reactive with functional groups found in biological systems, such as amines, thiols, and hydroxyls.[][] This inertness ensures that the conjugation reaction is highly specific and occurs only with a designated reaction partner, typically an alkyne or a phosphine. This targeted reactivity is the essence of "click chemistry" and related bioorthogonal ligations.[9][16]

Part 2: Core Mechanisms of Covalent Bioconjugation

The azide group of Biotin-PEG2-Azide facilitates covalent bond formation primarily through two powerful, metal-free bioorthogonal reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Staudinger Ligation. The absence of a cytotoxic copper catalyst makes both methods ideal for applications in living cells and organisms.[17][18]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a cornerstone of modern click chemistry. It is a [3+2] dipolar cycloaddition between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[17][19] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst.[18][20] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable, covalent triazole linkage.[17][21]

Part 3: The Post-Conjugation Workflow: Leveraging the Biotin Tag

After successfully conjugating the Biotin-PEG2-Azide to a target molecule via SPAAC or Staudinger Ligation, the biotin tag becomes the focal point for subsequent experimental steps.

Affinity Purification of Biotinylated Molecules

The exceptional strength of the biotin-streptavidin interaction allows for highly selective purification of the newly labeled biomolecule. [1]The typical workflow involves incubating the reaction mixture with streptavidin-conjugated agarose or magnetic beads. The biotinylated molecule binds tightly to the beads, while all other unlabeled components can be washed away, resulting in a highly enriched sample. [22]Because the bond is so strong, elution often requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE loading buffer or using buffers with extreme pH), which should be considered when planning subsequent experiments. [2][23]

Detection and Characterization

Once isolated, or in situ, the biotinylated molecule can be detected with high sensitivity. This is typically achieved using a streptavidin-conjugate that carries a reporter molecule, such as an enzyme (e.g., Horseradish Peroxidase, HRP) or a fluorophore. [4]Characterization of the final conjugate is critical to confirm successful labeling. High-resolution mass spectrometry is an invaluable tool to verify the covalent addition of the Biotin-PEG2-Azide moiety and to determine the degree of labeling. [24][25][26]

Part 4: Experimental Protocols

The following protocols provide a generalized framework. Researchers must optimize conditions such as reagent concentrations, incubation times, and buffer compositions for their specific biomolecules and experimental goals.

Protocol: SPAAC Labeling of an Alkyne-Modified Protein

This protocol describes a general procedure for labeling a protein that has been metabolically or chemically modified to contain a strained alkyne group (e.g., DBCO).

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Biotin-PEG2-Azide in anhydrous DMSO. Store at -20°C.

-

Ensure the alkyne-modified protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1-5 mg/mL).

-

-

Conjugation Reaction:

-

To the protein solution, add the Biotin-PEG2-Azide stock solution to achieve a 10- to 20-fold molar excess relative to the protein.

-

Causality Note: A molar excess of the azide reagent drives the reaction kinetics to favor complete labeling of the available alkyne sites.

-

Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain protein stability and integrity. [17] * Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time may vary depending on the reactivity of the specific cyclooctyne.

-

-

Removal of Excess Reagent:

-

Remove the unreacted Biotin-PEG2-Azide using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis against the appropriate buffer (e.g., PBS). This step is critical to prevent the free biotin-azide from interfering with downstream purification or detection steps.

-

Protocol: Affinity Purification using Streptavidin Beads

This protocol outlines the capture and enrichment of the biotinylated protein from the previous step.

-

Bead Preparation:

-

Resuspend the streptavidin-agarose or magnetic beads slurry.

-

Transfer a required amount of slurry to a new microcentrifuge tube. The binding capacity is vendor-specific and should be consulted.

-

Wash the beads 2-3 times with a binding/wash buffer (e.g., PBS with 0.05% Tween-20) to remove any storage preservatives. [22]

-

-

Binding of Biotinylated Protein:

-

Add the solution containing the biotinylated protein to the washed streptavidin beads.

-

Incubate for 1-2 hours at room temperature with gentle end-over-end rotation to allow for efficient binding. [22]

-

-

Washing:

-

Pellet the beads (by centrifugation or using a magnetic stand). Discard the supernatant, which contains the unbound molecules.

-

Wash the beads 3-5 times with 5-10 bed volumes of wash buffer.

-

Causality Note: The stringent washing steps are possible due to the high affinity of the biotin-streptavidin interaction and are essential for removing nonspecifically bound proteins to achieve high purity. [1]

-

-

Elution (Denaturing):

-

To elute the captured protein for analysis by SDS-PAGE, add 1X SDS-PAGE loading buffer directly to the beads.

-

Boil the sample at 95-100°C for 5-10 minutes. This will denature the streptavidin and release the biotinylated protein. [2] * Centrifuge the tube and carefully collect the supernatant containing the purified protein for gel loading.

-

Part 5: Data Presentation & Characterization

Quantitative understanding of the interactions and successful characterization of the final product are hallmarks of robust bioconjugation science.

Quantitative Data: Biotin-Binding Protein Kinetics

The choice between avidin, streptavidin, or modified versions like NeutrAvidin can be informed by their respective properties and binding kinetics.

| Parameter | Streptavidin | Avidin | NeutrAvidin | Source(s) |

| Dissociation Constant (Kd) | ~10-14 - 10-15 M | ~10-15 M | ~10-15 M | [3][4][27] |

| Association Rate (kon) | ~107 M-1s-1 | ~7 x 107 M-1s-1 | Slower than Avidin | [3][28][29] |

| Dissociation Rate (koff) | ~10-6 - 10-7 s-1 | ~10-7 s-1 | ~10-6 s-1 | [28] |

| Isoelectric Point (pI) | 5-6 | 10-10.5 | 6.3 | [27] |

| Glycosylation | No | Yes | No (Deglycosylated) | [27] |

| Key Insight | Low pI and no glycosylation lead to very low nonspecific binding. | Basic pI can cause nonspecific electrostatic interactions. | Deglycosylated avidin, reducing nonspecific binding while retaining high affinity. | [27] |

Characterization by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for confirming successful bioconjugation.

-

Intact Mass Analysis: Analysis of the purified protein conjugate will show a mass shift corresponding to the addition of one or more Biotin-PEG2-Azide molecules (MW ≈ 400.5 Da). This confirms covalent modification and can reveal the distribution of labeling (e.g., singly vs. doubly labeled species). [24][25]* Peptide Mapping: To identify the specific site(s) of modification, the protein is digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. The modified peptide will exhibit a specific mass addition, and fragmentation data can pinpoint the exact modified amino acid residue. [24][25]

Conclusion

Biotin-PEG2-Azide is a powerful and versatile reagent whose utility is derived from the synergistic action of its three distinct components. The azide group provides a gateway for highly specific, covalent attachment to target molecules through robust and bioorthogonal chemical reactions. Concurrently, the PEG2 linker enhances solubility and accessibility, while the biotin moiety serves as a reliable high-affinity tag for robust purification and sensitive detection. A thorough understanding of these underlying mechanisms, from the kinetics of cycloaddition to the thermodynamics of the biotin-streptavidin interaction, empowers researchers to design and execute sophisticated bioconjugation strategies, thereby advancing the frontiers of drug development, diagnostics, and fundamental biological research.

References

-

BOC Sciences. Staudinger Ligation - Bioconjugation.

-

PurePEG. (2025-07-01). Top 5 Applications of PEGylated Linkers in Bioconjugation.

-

GoldBio. How Biotinylated Molecules are Purified with Streptavidin Beads.

-

Thermo Fisher Scientific. Biotin Affinity Purification.

-

Huber, M. L. et al. (2004). Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution. Proteomics, 4(8), 2296-9.

-

BenchChem. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide.

-

Cytiva. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads.

-

Promega Connections. (2011-02-02). Purification of biotinylated proteins.

-

Creative Biolabs. Staudinger Ligation.

-

Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition.

-

BOC Sciences. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).

-

BenchChem. An In-depth Technical Guide to the Avidin-Biotin Interaction.

-

Bednarek, C., Wehl, I., & Jung, N. (2020). The Staudinger Ligation. Chemical Reviews, 120(9), 3691-3741.

-

Biopharma PEG. Applications of PEG Linkers.

-

ResearchGate. a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC).

-

Piran, U., & Riordan, W. J. (1990). Biotin−Avidin Binding Kinetics Measured by Single-Molecule Imaging. Journal of the American Chemical Society, 130(51), 17462-17467.

-

BenchChem. The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

-

Gonzalez, M., et al. (2019). Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. Journal of Molecular Recognition, 32(8), e2781.

-

PurePEG. (2025-07-01). PEG Crosslinker Chemistry Explained: Types, Mechanisms & Use Cases.

-

van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ACS Chemical Biology, 7(1), 107-116.

-

Precise PEG. How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.

-

Thermo Fisher Scientific. Avidin-Biotin Interaction.

-

Wikipedia. 1,3-Dipolar cycloaddition.

-

Thermo Fisher Scientific. Staudinger Ligation Reaction Chemistry.

-

ChemPep. Overview of PEG Linkers.

-

Gariazzo, C., et al. (2016). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition, 55(48), 14932-14951.

-

MySkinRecipes. Biotin-PEG2-Azide.

-

Lumiprobe. Biotin-PEG2-azide.

-

ResearchGate. (2025-08-08). Kinetics of Biotin Derivatives Binding to Avidin and Streptavidin.

-

BenchChem. Application Notes: Cell Surface Labeling Using N-(Azido-PEG2)-N-Biotin-PEG3-acid.

-

Sigma-Aldrich. Staudinger Ligation.

-

Huisgen, R. (1963). Kinetics and Mechanism of 1,3‐Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(11), 633-645.

-

Li, Y., et al. (2024). A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents. Bioanalysis, 16(18), 1185-1196.

-

Polyethylene Glycol PEG. Biotin-PEG2-Azide Of Azido PEG Is For Protein Modifications.

-

van Vliet, K. M., et al. (2020). The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. Chemistry – A European Journal, 26(48), 10836-10851.

-

Click Chemistry Tools. Protocol: Click-Chemistry Labeling of Biomolecules and DNA.

-

BroadPharm. UV Cleavable Biotin-PEG2-Azide.

-

AxisPharm. Biotin-PEG-Azide.

-

Meso Scale Discovery. Characterization of Biotinylated Antibodies and Other Proteins.

-

AAT Bioquest. Biotin-PEG2-azide CAS 945633-30-7.

-

J. H. M. van den Berk, et al. (2018). Characterization of low affinity Fcγ receptor biotinylation under controlled reaction conditions by mass spectrometry and ligand binding analysis. Journal of Chromatography B, 1084, 114-121.

-

BenchChem. An In-Depth Technical Guide to N-(Azido-PEG2)-N-Biotin-PEG3-acid.

-

Udeshi, N. D., et al. (2012). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(5), 845-849.

-

CD Bioparticles. Bio-PEG2-Azide.

-

Götze, M., et al. (2021). Detectability of biotin tags by LC-MS/MS. bioRxiv.

-

van der Wal, S., et al. (2011). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. Journal of the American Chemical Society, 133(4), 849-856.

-

van der Wal, S., et al. (2011). Cleavable biotin probes for labeling of biomolecules via azide-alkyne cycloaddition. Journal of the American Chemical Society, 133(4), 849-856.

Sources

- 1. goldbio.com [goldbio.com]

- 2. promegaconnections.com [promegaconnections.com]

- 3. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Avidin-Biotin Interaction | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. Biotin Affinity Purification | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 7. chempep.com [chempep.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Biotin-PEG2-Azide [myskinrecipes.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Bio-PEG2-Azide - CD Bioparticles [cd-bioparticles.net]

- 12. purepeg.com [purepeg.com]

- 13. purepeg.com [purepeg.com]

- 16. Biotin-PEG2-Azide Of Azido PEG Is For Protein Modifications [m.polyethyleneglycolpeg.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 20. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Characterization of low affinity Fcγ receptor biotinylation under controlled reaction conditions by mass spectrometry and ligand binding analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

The Strategic Imperative of the PEG2 Spacer in Modern Biotinylation: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Biotinylation, the covalent attachment of biotin to biomolecules, is a foundational technique in life sciences, enabling a vast array of applications from affinity purification to targeted drug delivery. The efficacy of these applications, however, is critically dependent on the accessibility of the biotin moiety to its binding partners, avidin and streptavidin. This in-depth technical guide elucidates the pivotal role of the polyethylene glycol (PEG) spacer, specifically the diethylene glycol (PEG2) unit, in optimizing biotinylation strategies. We will explore the fundamental principles of how the PEG2 spacer mitigates steric hindrance, enhances solubility, and reduces non-specific binding, thereby improving assay sensitivity and the in vivo performance of bioconjugates. This guide will provide detailed experimental protocols, quantitative data, and visual workflows to empower researchers and drug development professionals in harnessing the full potential of PEGylated biotinylation reagents.

Introduction: The Power and Challenge of the Biotin-Avidin Interaction

The biotin-avidin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M)[1][2]. This extraordinarily high affinity, coupled with the specificity of the interaction, has made biotin a ubiquitous tool for labeling and detecting proteins, nucleic acids, and other molecules of interest[1][3]. The process, known as biotinylation, involves the covalent attachment of biotin to a target molecule[1][3].

However, the very structure that facilitates this tight binding also presents a significant challenge: the biotin-binding sites of avidin and streptavidin are located deep within the protein structure[4]. When biotin is directly conjugated to a large biomolecule, such as an antibody or enzyme, steric hindrance can severely restrict the accessibility of the biotin tag to these binding pockets[4][5]. This can lead to inefficient capture, reduced detection sensitivity, and ultimately, compromised experimental results[4].

To overcome this limitation, a spacer arm is often incorporated between the biotin molecule and the reactive group that attaches to the target. This guide focuses on a particularly effective and widely used spacer: the diethylene glycol (PEG2) unit.

The PEG2 Spacer: A Molecular Bridge to Enhanced Performance

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and flexible polymer that has found extensive use in bioconjugation and drug delivery[6][][8]. A PEG2 spacer consists of two repeating ethylene glycol units. Its incorporation into a biotinylation reagent provides a multitude of advantages that directly address the challenges of steric hindrance and other undesirable physicochemical properties of bioconjugates.

Chemical Structure and Properties

The fundamental structure of a biotin-PEG2-containing reagent features the biotin molecule, a flexible PEG2 linker, and a reactive group for conjugation to the target molecule.

Caption: Chemical components of a Biotin-PEG2 reagent.

Core Advantages of the PEG2 Spacer

The inclusion of a PEG2 spacer arm confers several critical benefits:

-

Mitigation of Steric Hindrance : The primary function of the PEG2 spacer is to extend the biotin moiety away from the surface of the conjugated molecule. This increased spatial separation makes the biotin more accessible to the deep binding pockets of avidin or streptavidin, thereby enhancing binding efficiency[4][]. Studies have shown that longer spacer arms can improve the binding of biotinylated molecules[5][10][11].

-

Enhanced Hydrophilicity and Solubility : Many biomolecules and therapeutic agents are hydrophobic, which can lead to aggregation and reduced solubility when biotinylated[12]. PEG is a highly hydrophilic polymer, and its incorporation increases the overall water solubility of the biotinylated conjugate[][13][14]. This is crucial for maintaining the stability and biological activity of proteins and preventing aggregation of labeled antibodies in solution[15].

-

Reduced Non-Specific Binding : The hydrophilic and flexible nature of the PEG chain creates a "shielding" effect, often referred to as the "stealth effect"[6][]. This minimizes non-specific hydrophobic and electrostatic interactions with other proteins or surfaces, which is a common source of high background signals in assays like ELISA and Western blotting[4]. The result is an improved signal-to-noise ratio and more reliable data.

-

Improved Pharmacokinetics in Drug Development : In the context of drug delivery, PEGylation (the process of attaching PEG chains) is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules[][8][16]. The PEG spacer can help to increase the in vivo circulation time of a biotin-targeted drug by reducing renal clearance and protecting it from enzymatic degradation[8][].

Quantitative Comparison of Biotinylation Reagents

The choice of spacer arm can significantly impact the outcome of an experiment. The following table summarizes the key properties of biotinylation reagents with and without a PEG2 spacer.

| Property | Standard Biotin (e.g., NHS-Biotin) | Biotin-PEG2 (e.g., NHS-PEG2-Biotin) | Advantage of PEG2 |

| Spacer Arm Length | ~13.5 Å[17] | ~20.4 Å[18] | Increased spatial separation |

| Solubility in Aqueous Buffers | Low (requires organic solvent)[15] | High[13][19][20] | Easier to handle, avoids organic solvents |

| Potential for Aggregation | Higher | Lower[15] | Improved stability of the conjugate |

| Non-Specific Binding | Can be significant | Reduced[4] | Lower background, higher sensitivity |

| Steric Hindrance | High, especially with large molecules[4] | Minimized[4] | More efficient binding to avidin/streptavidin |

Experimental Protocols: A Practical Guide to Biotinylation with PEG2 Spacers

The following section provides a detailed, step-by-step protocol for the biotinylation of a protein using an amine-reactive Biotin-PEG2-NHS ester. This method targets primary amines on lysine residues and the N-terminus of the protein.

Workflow for Protein Biotinylation

The overall workflow for protein biotinylation is a multi-step process that requires careful attention to detail to ensure optimal labeling and purification.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. mdpi.com [mdpi.com]

- 8. PEGylation - Wikipedia [en.wikipedia.org]

- 10. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Streptavidin-biotin binding in the presence of a polymer spacer. A theoretical description - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 14. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - DE [thermofisher.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. PEGylation technology for the drug development [jstage.jst.go.jp]

- 17. One moment, please... [proteochem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Biotin-PEG2-NH2 | CAS:138529-46-1 | Biopharma PEG [biochempeg.com]

- 20. Biotin PEG2 amine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of Biotin-PEG2-Azide for Bioconjugation and Drug Development Applications

Abstract

Biotin-PEG2-Azide is a cornerstone heterobifunctional linker in modern bioconjugation, click chemistry, and Proteolysis Targeting Chimera (PROTAC) development. Its utility is predicated on the dual functionality of the biotin moiety for high-affinity binding to streptavidin and the azide group for bioorthogonal ligation to alkyne-modified molecules. However, realizing the full potential of this reagent is critically dependent on its proper handling and solubilization. This guide provides an in-depth analysis of the solubility characteristics of Biotin-PEG2-Azide in dimethyl sulfoxide (DMSO) and various aqueous buffer systems. We will explore the underlying chemical principles governing its solubility, provide validated, step-by-step protocols for solution preparation, and offer expert insights into troubleshooting common challenges, ensuring researchers can achieve reliable and reproducible results in their experimental workflows.

Molecular Profile and Its Influence on Solubility

The solubility of Biotin-PEG2-Azide is a direct function of its tripartite chemical structure. Understanding the contribution of each component is essential for predicting its behavior in different solvent systems.

-

Biotin Moiety: A vitamin (B7) that provides a high-affinity binding handle for avidin and streptavidin systems. While essential for its function, the fused ring system of biotin is relatively hydrophobic.

-

Azide (N₃) Group: The reactive handle for "click chemistry," enabling covalent bond formation with alkyne-containing molecules. It is a compact and highly energetic functional group.

-

PEG2 Linker: A short, two-unit polyethylene glycol spacer. This is the key to the molecule's versatility. The ether oxygens in the PEG chain are hydrophilic, significantly enhancing the overall water solubility of the reagent and providing spatial separation between the biotin and the conjugated molecule to reduce steric hindrance.[1][2][3]

Caption: Functional components of the Biotin-PEG2-Azide molecule.

Solubility in Organic Solvents: DMSO as the Gold Standard

For creating concentrated stock solutions, an anhydrous, polar aprotic solvent is the preferred choice. Dimethyl sulfoxide (DMSO) is the most widely recommended and validated solvent for Biotin-PEG2-Azide.

The high polarity of DMSO effectively solvates the polar groups of the molecule, while its aprotic nature prevents any unwanted reactions with the azide moiety. This allows for the preparation of stable, high-concentration stock solutions that can be stored for extended periods and diluted into various buffers for downstream applications.

Quantitative Solubility in DMSO

| Compound | Solvent | Reported Solubility | Molar Concentration (MW ~400.5 g/mol ) | Source |

| Biotin-PEG2-Azide | DMSO | ≥ 50 mg/mL | ≥ 124.8 mM | MedChemExpress[4] |

Note: The "≥" symbol indicates that the saturation point was not reached at this concentration, meaning the actual solubility may be even higher.

Self-Validating Protocol for Preparing a 100 mM DMSO Stock Solution

This protocol is designed to ensure accuracy, stability, and sterility of the stock solution. The causality behind each step is explained to foster best practices.

Materials:

-

Biotin-PEG2-Azide (solid)

-

Anhydrous, molecular biology grade DMSO (newly opened bottle recommended)[5]

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated micropipettes

Methodology:

-

Pre-equilibration (The "Why"): Allow the vial of solid Biotin-PEG2-Azide to warm to room temperature for at least 20 minutes before opening. This is a critical step to prevent atmospheric moisture from condensing onto the hygroscopic solid, which could lead to hydrolysis or inaccurate weighing.[6]

-

Weighing and Dispensing: If not pre-aliquoted, accurately weigh the desired amount of the reagent in a sterile environment. For this example, we will use 4.0 mg.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the solid reagent. To prepare a 100 mM stock from 4.0 mg of reagent (assuming MW 400.5 g/mol ), the required volume is 100 µL.

-

Calculation: (4.0 mg / 400.5 mg/mmol) / 100 mmol/L = 0.0001 L = 100 µL

-

-

Dissolution (The "Why"): Mix thoroughly by vortexing for 30-60 seconds. The PEG linker should facilitate rapid dissolution. Visually inspect the solution against a light source to ensure it is clear and free of any particulates. If dissolution is slow, gentle warming (37°C) or brief sonication can be applied, but this is not typically necessary.

-

Aliquoting and Storage (The "Why"): Dispense the stock solution into single-use aliquots in sterile, amber vials. This prevents repeated freeze-thaw cycles, which can degrade the reagent, and protects it from light. Store aliquots at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[4][6]

Solubility in Aqueous Systems: A Multifactorial Analysis

The hydrophilic PEG2 spacer is explicitly designed to impart water solubility to the biotinylated molecule.[3][7][8] This is crucial for applications in biological buffers. However, "solubility" in aqueous systems is not absolute and depends on several factors.

Factors Influencing Aqueous Solubility:

-

pH: While the Biotin-PEG2-Azide molecule lacks easily ionizable groups, the solubility of the parent biotin molecule can be enhanced in slightly alkaline conditions (pH > 8).[9] For most applications, standard physiological buffers like Phosphate-Buffered Saline (PBS) at pH 7.4 are effective.

-

Buffer Composition: Use non-nucleophilic buffers. While the azide group is relatively inert, buffers containing primary amines (like Tris or glycine) should be avoided if the experimental workflow also involves amine-reactive chemistries (e.g., NHS esters) to prevent unintended side reactions.[10]

-

Concentration: Direct dissolution of the solid in aqueous buffers is possible but achieving high concentrations can be challenging. The most reliable method is to dilute a high-concentration DMSO stock into the desired aqueous buffer.

Quantitative Solubility in Aqueous Media

Direct solubility data for Biotin-PEG2-Azide in water is limited. However, data from the structurally similar Biotin-PEG3-Azide provides a strong and relevant proxy for its expected behavior.

| Compound (Proxy) | Solvent | Reported Solubility | Molar Concentration | Source |

| Biotin-PEG3-Azide | Water | 10 mg/mL (needs ultrasonic) | 22.49 mM | MedChemExpress[5] |

| Biotin-PEG3-Azide | Water | 44.45 mg/mL | 100 mM | Tocris Bioscience |

This data indicates that while high concentrations are achievable, mechanical assistance like sonication may be required, and the final achievable concentration can vary.

Protocol for Preparing an Aqueous Working Solution from a DMSO Stock

This protocol minimizes the risk of precipitation, a common issue when diluting organic stocks into aqueous solutions.

Materials:

-

100 mM Biotin-PEG2-Azide stock solution in DMSO (from Section 2)

-

Desired sterile aqueous buffer (e.g., 1X PBS, pH 7.4)

-

Vortex mixer

-

Sterile polypropylene tubes

Methodology:

-

Buffer Preparation: Add the final required volume of the aqueous buffer to a sterile tube. For example, to make 1 mL of a 1 mM working solution, start with 990 µL of PBS.

-

Dilution (The "Why"): While gently vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution. For our example, add 10 µL of the 100 mM stock. Adding the smaller volume of organic solvent to the larger volume of aqueous buffer with active mixing is critical. This technique, known as "drowning out," ensures rapid dispersion and solvation, preventing the local concentration from exceeding the solubility limit, which would cause precipitation.

-

Final Mix and Use: Vortex the final solution for another 5-10 seconds. The working solution is now ready for immediate use. Do not store dilute aqueous solutions for long periods, as they are more susceptible to degradation. Prepare them fresh for each experiment.

Practical Workflow and Decision-Making

Choosing the right solvent strategy is dependent on the experimental goal. This workflow diagram outlines the decision-making process for handling Biotin-PEG2-Azide.

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. Biotin-PEG2-azide *CAS 945633-30-7* | AAT Bioquest [aatbio.com]

- 3. Biotin-PEG4-azide, 1309649-57-7 | BroadPharm [broadpharm.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. UV Cleavable Biotin-PEG2-Azide, 1192802-98-4 | BroadPharm [broadpharm.com]

- 8. Biotin-PEG2-Azide, CAS 945633-30-7 | AxisPharm [axispharm.com]

- 9. researchgate.net [researchgate.net]

- 10. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to Bioorthogonal Labeling with Biotin-PEG2-Azide

Introduction: Precision in Complexity

In the intricate landscape of cellular biology and therapeutic development, the ability to selectively tag and visualize biomolecules within their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for specific covalent reactions to occur within living systems without interfering with endogenous biochemical processes.[][2][3] This guide provides a deep dive into the principles and applications of a cornerstone reagent in this field: Biotin-PEG2-Azide.

This heterobifunctional molecule is meticulously designed for a two-step labeling strategy.[4][5] It combines the bio-inert reactivity of an azide group with the unparalleled specificity of the biotin-streptavidin interaction, all connected by a flexible polyethylene glycol (PEG) linker.[5][6][7] Researchers, scientists, and drug development professionals will find this guide to be a comprehensive resource, elucidating not just the "how," but the critical "why" behind experimental choices, ensuring robust and reproducible results.

Core Concepts: Deconstructing the Biotin-PEG2-Azide Reagent

The efficacy of Biotin-PEG2-Azide stems from its tripartite structure, where each component serves a distinct and vital function.[8]

-

Biotin Moiety: A vitamin with an extraordinary and stable affinity for streptavidin and avidin proteins (dissociation constant, Kd ≈ 10⁻¹⁵ M).[8][9] This near-irreversible, non-covalent bond is the linchpin for highly specific detection, enrichment, and purification of labeled biomolecules.[9][10][11][12]

-

Azide Group (-N3): This functional group is the bioorthogonal reactive handle.[3][13] Azides are virtually absent in biological systems and remain inert until they encounter their specific reaction partner—an alkyne. This ensures that the labeling reaction is confined exclusively to the intended targets.[3][14][15]

-

PEG2 Spacer: The short, two-unit polyethylene glycol linker is not merely a connector. This hydrophilic spacer enhances the aqueous solubility of the reagent, prevents aggregation, and provides a flexible arm that minimizes steric hindrance.[5][6][7] This ensures that both the azide group can efficiently react with its target and the biotin moiety remains accessible for binding to streptavidin.[7][8]

Below is a diagram illustrating the modular nature of the Biotin-PEG2-Azide molecule.

Caption: Workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For applications in living cells where the cytotoxicity of copper is a concern, SPAAC offers a powerful alternative. [][16]This reaction utilizes a strained cyclooctyne , such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the necessary activation energy to react spontaneously with an azide, completely obviating the need for a metal catalyst. [][17] Mechanism: SPAAC is a bioorthogonal reaction that proceeds rapidly at physiological temperatures, forming a stable triazole adduct. [][17]The reaction is highly specific and does not interfere with native cellular processes. []

Caption: Workflow of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO) |

| Catalyst | Cu(I) required | None (Copper-Free) |

| Kinetics | Very fast with catalyst [18] | Fast, dependent on cyclooctyne used [17] |

| Biocompatibility | Potential cytotoxicity from copper | Excellent, ideal for live-cell imaging [][16] |

| Common Use Case | Labeling of purified proteins, cell lysates | Live cell and in vivo labeling [][17] |

Applications & Experimental Protocols

The true power of Biotin-PEG2-Azide is realized in its application. A common and elegant strategy involves metabolic labeling, where cells are fed unnatural sugar precursors containing an alkyne group. [2][4][19]These sugars are processed by the cell's own biosynthetic machinery and incorporated into glycans on the cell surface, effectively installing the alkyne "handle" for subsequent click chemistry. [4][20][21]

Protocol 1: Metabolic Labeling and Cell Surface Biotinylation (SPAAC)

This protocol describes the labeling of cell surface glycoproteins on live cells, a key technique for studying cell communication, identifying biomarkers, and developing targeted therapies. [4][20] Self-Validation: The protocol includes a negative control (cells not treated with the alkyne sugar) to ensure that biotinylation is dependent on the metabolic incorporation of the alkyne handle, thus validating the specificity of the labeling.

Materials:

-

Cells of interest in culture

-

Peracetylated alkyne-modified monosaccharide (e.g., Ac4ManNAl for sialic acid pathways)

-

Biotin-PEG2-Azide

-

DBCO-functionalized detection reagent (if not using Biotin-PEG2-Azide for direct SPAAC)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

DMSO

Step-by-Step Methodology:

-

Metabolic Incorporation:

-

Plate cells and allow them to adhere overnight.

-

Prepare a stock solution of the peracetylated alkyne-sugar in DMSO.

-

Add the alkyne-sugar stock solution directly to the cell culture medium to a final concentration of 25-50 µM. As a negative control, treat a parallel culture with an equivalent volume of DMSO.

-

Incubate the cells for 1-3 days under normal growth conditions (e.g., 37°C, 5% CO2) to allow for metabolic incorporation. [21]

-

-

Cell Preparation:

-

Carefully aspirate the medium containing the alkyne-sugar.

-

Gently wash the cells twice with pre-warmed, sterile PBS to remove unincorporated sugar. [21]

-

-

Bioorthogonal Labeling (SPAAC):

-

Prepare a 100 µM solution of Biotin-PEG2-Azide in PBS or cell culture medium.

-

Add the Biotin-PEG2-Azide solution to the washed cells, ensuring the entire surface is covered.

-

Incubate for 30-60 minutes at 37°C, protected from light. [2]

-

-

Washing and Downstream Processing:

-

Aspirate the labeling solution.

-

Wash the cells three times with ice-cold PBS to remove unreacted Biotin-PEG2-Azide. [20] * The cells are now biotinylated and ready for downstream applications such as cell lysis for enrichment or fluorescence microscopy with a fluorescently-labeled streptavidin conjugate.

-

Protocol 2: Enrichment of Biotinylated Proteins for Proteomic Analysis

Following successful biotinylation, the labeled proteins can be isolated from the complex cellular milieu using streptavidin-coated affinity matrices. [10][22] Self-Validation: The protocol's integrity is confirmed by analyzing a small fraction of the lysate before and after enrichment via Western blot with a streptavidin-HRP conjugate. A strong signal in the post-enrichment eluate and a depleted signal in the unbound fraction confirm efficient capture.

Materials:

-

Biotinylated cell pellet (from Protocol 1)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-conjugated magnetic beads or agarose resin [10][22]* Wash buffers (e.g., high-salt buffer, PBS with detergent)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

Step-by-Step Methodology:

-

Cell Lysis:

-

Lyse the biotinylated cell pellet in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris. [20]

-

-

Affinity Capture:

-

Stringent Washing:

-

Pellet the beads using a magnetic stand or centrifugation.

-

Discard the supernatant (unbound fraction).

-

Wash the beads extensively to remove non-specifically bound proteins. A typical wash series includes:

-

2x with high-salt wash buffer

-

2x with lysis buffer

-

2x with PBS

-

-

The strong biotin-streptavidin interaction allows for these stringent wash conditions, ensuring high purity of the enriched proteins. [10]

-

-

Elution:

-

To elute the captured proteins, resuspend the beads in SDS-PAGE sample buffer.

-

Boil the sample at 95-100°C for 5-10 minutes to denature the streptavidin and release the biotinylated proteins.

-

The eluate is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

-

Caption: Comprehensive workflow for bioorthogonal labeling and analysis.

Conclusion and Future Outlook

Biotin-PEG2-Azide stands as a testament to the power of rational chemical design in addressing complex biological questions. Its heterobifunctional nature, combined with the specificity of click chemistry and the strength of the biotin-streptavidin interaction, provides a robust and versatile platform for labeling, identifying, and purifying biomolecules. [5][13][23]From mapping the cell surface proteome to identifying drug targets and understanding disease progression, the applications are vast and continue to expand. [4][5][24]As our ability to synthesize novel bioorthogonal reporters and alkyne-modified probes grows, reagents like Biotin-PEG2-Azide will remain at the forefront of innovation, enabling scientists to illuminate the dark corners of the cellular world with ever-increasing precision.

References

-

National Center for Biotechnology Information. (n.d.). Biotin-PEG2-Azide. PubChem Compound Database. Retrieved from [Link]

-

CD Bioparticles. (n.d.). Protocol for Using Streptavidin Magnetic Beads to Purify Biotinylated Biomolecules. Retrieved from [Link]

-

Akadeum Life Sciences. (n.d.). Streptavidin Purification with Biotinylated Affinity Molecules. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Biotin-PEG2-Azide. Retrieved from [Link]

-

Polyethylene Glycol PEG. (n.d.). Biotin-PEG2-Azide Of Azido PEG Is For Protein Modifications. Retrieved from [Link]

-

AxisPharm. (n.d.). Biotin-PEG2-Azide, CAS 945633-30-7. Retrieved from [Link]

-

Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 2(11), 2930-2944. Retrieved from [Link]

-

AxisPharm. (n.d.). Biotin-PEG-Azide. Retrieved from [Link]

-

Flesch, M. H., & Neefjes, J. (2001). Biotin labeling and quantitation of cell-surface proteins. Current Protocols in Immunology, Chapter 18, Unit 18.7. Retrieved from [Link]

-

Med Chem 101. (n.d.). Click Chemistry. Retrieved from [Link]

-

Yang, Y., & Champion, J. A. (2010). Cleavable biotin probes for labeling of biomolecules via azide-alkyne cycloaddition. Bioconjugate Chemistry, 21(12), 2135-2142. Retrieved from [Link]

-

Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Retrieved from [Link]

-

Atak, A., & Gurbuz, I. (2022). Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells. STAR Protocols, 3(4), 101829. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Retrieved from [Link]

-

van der Wal, S., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Utrecht University Research Portal. Retrieved from [Link]

-

Wang, P., et al. (2016). Comparative Analysis of Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in O-GlcNAc Proteomics. Electrophoresis, 37(11), 1444-1451. Retrieved from [Link]

-

ResearchGate. (n.d.). Biotin conjugation by Strain-promoted Alkyne-Azide Cycloadditions.... Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells. Retrieved from [Link]

-